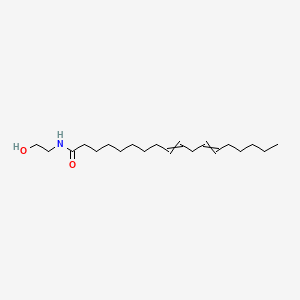

N-(2-hydroxyethyl)octadeca-9,12-dienamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4 glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics.

準備方法

Cyclodextrins are typically synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the enzymatic conversion of starch into cyclodextrins, which can then be purified and isolated. Industrial production methods often involve the use of bacterial cultures that produce the necessary enzymes to convert starch into cyclodextrins efficiently.

化学反応の分析

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Cyclodextrins can undergo substitution reactions to introduce new functional groups, enhancing their properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include modified cyclodextrins with enhanced solubility and stability.

科学的研究の応用

Cyclodextrins have a wide range of scientific research applications:

Chemistry: Used as molecular carriers to improve the solubility and stability of hydrophobic compounds.

Biology: Employed in drug delivery systems to enhance the bioavailability of pharmaceuticals.

Medicine: Utilized in the formulation of various drugs to improve their therapeutic efficacy.

Industry: Applied in the food industry to encapsulate flavors and fragrances, improving their stability and shelf life.

作用機序

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, making them more bioavailable and effective.

類似化合物との比較

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form stable inclusion complexes. Similar compounds include:

Alpha-cyclodextrin: Composed of six glucose units.

Beta-cyclodextrin: Composed of seven glucose units.

Gamma-cyclodextrin: Composed of eight glucose units. Cyclodextrins are distinguished by their varying cavity sizes, which allow them to encapsulate different types of guest molecules, making them versatile in various applications.

生物活性

N-(2-hydroxyethyl)octadeca-9,12-dienamide is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique amphiphilic structure, which includes both hydrophilic and hydrophobic segments. This structural feature is crucial for its interaction with biological membranes and its subsequent biological activity. The compound has the following molecular formula:

- Molecular Formula : C₁₈H₃₅NO₂

- Molecular Weight : Approximately 295.5 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound can bind to specific receptors on cell membranes, initiating a cascade of intracellular signaling events that influence cellular functions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : this compound exhibits antioxidant properties that protect cells from oxidative stress, potentially reducing the risk of various diseases.

Biological Activities

Research indicates that this compound possesses significant biological activities, including:

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have reported that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Cell Growth Regulation : Evidence suggests that it may influence cell proliferation and differentiation through its interactions with lipid bilayers and membrane fluidity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anti-inflammatory | Modulates cytokine production | |

| Antioxidant | Protects cells from oxidative damage | |

| Cell Growth Regulation | Influences cell proliferation and differentiation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its role in managing inflammatory conditions.

- Cell Proliferation Assay : Research indicated that treatment with this compound led to altered cell cycle progression in cancer cell lines, highlighting its potential as an anti-cancer agent.

特性

IUPAC Name |

N-(2-hydroxyethyl)octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。